molecular formula C5HBrClF3N2 B12499965 2-Bromo-3-chloro-5-(trifluoromethyl)pyrazine

2-Bromo-3-chloro-5-(trifluoromethyl)pyrazine

Cat. No.: B12499965
M. Wt: 261.43 g/mol
InChI Key: GZZSHYDZRJFEHS-UHFFFAOYSA-N
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Description

2-Bromo-3-chloro-5-(trifluoromethyl)pyrazine is an organohalogen compound with the molecular formula C5H2BrClF3N2 It is a pyrazine derivative, characterized by the presence of bromine, chlorine, and trifluoromethyl groups attached to the pyrazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-3-chloro-5-(trifluoromethyl)pyrazine typically involves halogenation reactions. One common method is the bromination of 3-chloro-5-(trifluoromethyl)pyrazine using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform at low temperatures to prevent side reactions.

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis starting from readily available precursors. The process often includes halogen exchange reactions, where a precursor compound is treated with halogenating agents to introduce the desired bromine and chlorine atoms. The reaction conditions are optimized to achieve high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-3-chloro-5-(trifluoromethyl)pyrazine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to remove halogen atoms.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.

Common Reagents and Conditions

    Substitution Reactions: Reagents like sodium amide, potassium thiolate, or sodium alkoxide are commonly used under basic conditions.

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an aminopyrazine derivative, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

2-Bromo-3-chloro-5-(trifluoromethyl)pyrazine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of new pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It serves as an intermediate in the synthesis of drug candidates, especially those targeting specific enzymes or receptors.

    Industry: The compound is used in the production of specialty chemicals and materials with unique properties, such as high thermal stability and resistance to degradation.

Mechanism of Action

The mechanism of action of 2-Bromo-3-chloro-5-(trifluoromethyl)pyrazine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively and reach its target sites.

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-3-chloro-5-(trifluoromethyl)pyridine
  • 2-Bromo-5-(trifluoromethyl)pyrazine
  • 3-Bromo-2-chloro-5-(trifluoromethyl)pyridine

Uniqueness

2-Bromo-3-chloro-5-(trifluoromethyl)pyrazine is unique due to the combination of bromine, chlorine, and trifluoromethyl groups on the pyrazine ring. This specific arrangement imparts distinct chemical reactivity and physical properties, making it valuable for specialized applications in various fields.

Properties

Molecular Formula

C5HBrClF3N2

Molecular Weight

261.43 g/mol

IUPAC Name

2-bromo-3-chloro-5-(trifluoromethyl)pyrazine

InChI

InChI=1S/C5HBrClF3N2/c6-3-4(7)12-2(1-11-3)5(8,9)10/h1H

InChI Key

GZZSHYDZRJFEHS-UHFFFAOYSA-N

Canonical SMILES

C1=C(N=C(C(=N1)Br)Cl)C(F)(F)F

Origin of Product

United States

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